molecular formula C7H14ClNO B2602173 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride CAS No. 2470440-09-4

2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride

Cat. No.: B2602173
CAS No.: 2470440-09-4
M. Wt: 163.65
InChI Key: DHJZDDJVVOTNTG-UHFFFAOYSA-N
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Description

2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its bicyclic framework, which includes an oxygen atom, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cycloaddition of suitable precursors under controlled conditions. For example, palladium-catalyzed decarboxylative cycloadditions have been employed to construct similar bicyclic structures . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or 1,4-dioxane and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure to yield different derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group. This combination provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-3-6-4-9-7-1-5(6)2-7;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJZDDJVVOTNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OCC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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